molecular formula C8H10FNO2 B13918017 4-Ethoxy-2-fluoro-3-methoxypyridine CAS No. 1184172-43-7

4-Ethoxy-2-fluoro-3-methoxypyridine

Cat. No.: B13918017
CAS No.: 1184172-43-7
M. Wt: 171.17 g/mol
InChI Key: VVMYMEXNMJHMAK-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoro-3-methoxypyridine is a substituted pyridine derivative with three distinct functional groups: an ethoxy group at position 4, a fluorine atom at position 2, and a methoxy group at position 3. This compound is of significant interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The compound is typically synthesized via multi-step routes involving halogenation, alkoxylation, and protective group strategies, as inferred from analogous syntheses in the literature .

Properties

CAS No.

1184172-43-7

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

4-ethoxy-2-fluoro-3-methoxypyridine

InChI

InChI=1S/C8H10FNO2/c1-3-12-6-4-5-10-8(9)7(6)11-2/h4-5H,3H2,1-2H3

InChI Key

VVMYMEXNMJHMAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1)F)OC

Origin of Product

United States

Preparation Methods

Selective Fluorination and Alkoxylation

One common approach starts from a suitably substituted pyridine precursor, which undergoes selective fluorination at the 2-position using fluorinating agents such as Selectfluor® or pyridine hydrogen fluoride complexes. This step is critical for introducing the fluorine atom with regioselectivity.

Subsequently, nucleophilic aromatic substitution reactions are employed to introduce the methoxy group at the 3-position and the ethoxy group at the 4-position. Sodium methoxide and sodium ethoxide are typical nucleophiles used to replace leaving groups (such as halogens) on the pyridine ring.

Multi-Step Synthetic Route Example

A representative synthetic sequence based on literature analogs is as follows:

Step Reaction Description Conditions and Reagents Outcome
1 Starting from 2,3-dibromopyridine Nucleophilic substitution with sodium methoxide 6-bromo-2-methoxy-3-bromopyridine
2 Selective fluorination at 2-position Fluorinating agent (e.g., Selectfluor®), controlled temperature Introduction of fluorine at 2-position
3 Introduction of ethoxy group at 4-position Reaction with sodium ethoxide or ethoxide source Formation of 4-ethoxy substituent
4 Purification Recrystallization or chromatography Pure 4-Ethoxy-2-fluoro-3-methoxypyridine

This sequence may require protective groups to prevent side reactions and ensure regioselectivity.

Alternative Synthesis via Pyridinecarboxylate Intermediates

A patent discloses a related synthetic strategy involving pyridinecarboxylate intermediates:

  • Starting from 2,3-pyridinedioic acid derivatives, esterification with isopropanol,
  • Conversion to amino-pyridine esters,
  • Diazo coupling and fluorination steps using pyridine hydrogen fluoride and sodium nitrite,
  • Reduction with sodium borohydride to yield fluorinated pyridine alcohols.

Although this method targets 3-fluoropyridine-2-methanol, similar principles of selective fluorination and functional group manipulation can be adapted for preparing this compound.

Industrial Production Considerations

Industrial synthesis of this compound involves:

  • Handling reactive fluorinating agents safely,
  • Optimizing reaction temperatures to control regioselectivity and yield,
  • Employing multiple purification steps such as distillation and recrystallization to achieve high purity,
  • Utilizing continuous flow or batch reactors designed for fluorination chemistry to scale production efficiently.

Research Data and Analysis

Reaction Yields and Purity

Reported yields for fluorination and alkoxylation steps are typically in the range of 60-85%, depending on reaction conditions and substrate purity. The final product purity exceeds 98% after purification.

Solubility and Stability

Methoxypyridine derivatives, including this compound, exhibit moderate aqueous solubility and good chemical stability under ambient conditions, which is advantageous for pharmaceutical applications.

Comparative Activity of Substituted Pyridines

Studies indicate that the presence of methoxy and ethoxy groups combined with fluorine significantly influences the compound's electronic properties and biological activity. The substitution pattern affects binding affinity in target enzymes, relevant in drug design.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations References
Selective fluorination + alkoxylation Fluorination with Selectfluor®, nucleophilic substitution with alkoxides High regioselectivity, scalable Requires careful control of conditions
Pyridinecarboxylate intermediate route Esterification, diazo coupling, fluorination, reduction Enables functional group diversity Multi-step, complex purification
Industrial scale fluorination Controlled fluorination, distillation, recrystallization High yield and purity, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-3-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-ethoxy-2-fluoro-3-methoxypyridine with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Ethoxy, 2-Fluoro, 3-Methoxy C₈H₁₀FNO₂ 183.17 Pharmaceutical intermediate; unique electronic profile
4-Ethoxy-2-fluoropyridine 4-Ethoxy, 2-Fluoro C₇H₈FNO 153.14 Simpler analog; used in coupling reactions
2-Fluoro-3-iodo-4-methoxypyridine 2-Fluoro, 3-Iodo, 4-Methoxy C₆H₅FINO 253.01 Halogenated intermediate; iodine enables cross-coupling
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine Multiple substituents (aromatic and alkyl) C₂₁H₂₁NO₃ 335.40 Complex structure; potential material science applications

Key Observations:

  • In contrast, 4-ethoxy-2-fluoropyridine lacks the 3-methoxy group, simplifying its electronic profile but reducing steric hindrance .
  • Halogenation : 2-Fluoro-3-iodo-4-methoxypyridine () highlights the role of halogens in cross-coupling reactions. The iodine atom in this compound facilitates Suzuki or Ullmann couplings, whereas the fluorine in the target compound may improve metabolic stability in drug candidates .
  • Complexity : The compound from demonstrates how additional aromatic and alkyl substituents increase molecular weight and complexity, which could affect solubility and bioavailability .

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